molecular formula C20H16N4OS B14961966 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14961966
M. Wt: 360.4 g/mol
InChI Key: BAOALERVFZNXIX-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the isoquinoline and thiophene intermediates, followed by their coupling with pyridopyrimidinone under specific conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Lacks the thiophene moiety.

    5-(Thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Lacks the isoquinoline moiety.

Uniqueness

The uniqueness of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N4OS/c25-19-17-15(16-6-3-11-26-16)7-9-21-18(17)22-20(23-19)24-10-8-13-4-1-2-5-14(13)12-24/h1-7,9,11H,8,10,12H2,(H,21,22,23,25)

InChI Key

BAOALERVFZNXIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=CS5

Origin of Product

United States

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